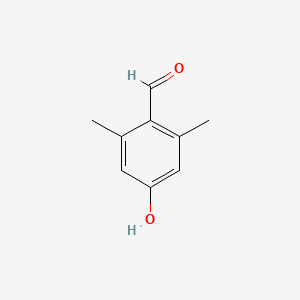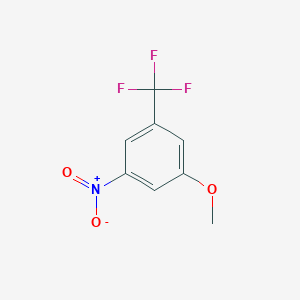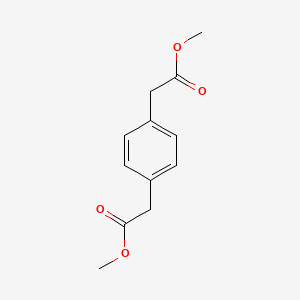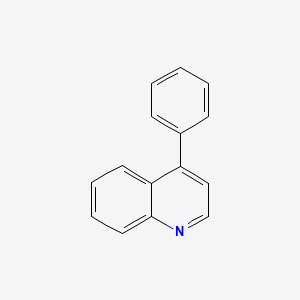
2,6-Dimethyl-4-hydroxybenzaldehyde
概要
説明
2,6-Dimethyl-4-hydroxybenzaldehyde is a chemical compound that is structurally related to benzaldehyde with additional methyl groups and a hydroxyl group. The presence of these functional groups influences its reactivity and physical properties, making it an interesting subject for chemical synthesis and applications in various fields such as chemical ecology and analytical chemistry.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a facile synthesis of 2-Hydroxy-6-methylbenzaldehyde, a compound with similar structural features, has been reported. This compound was synthesized from m-cresol through a four-step process that includes protection of the hydroxyl group, blocking the active site, formylation, and deprotection, achieving an overall yield of 44% . Another related compound, 3,5-dimethyl-4-hydroxybenzaldehyde, was synthesized via selective oxidation of 2,4,6-trimethylphenol using copper-mediated catalysis, which proceeded smoothly without the need for additives or ligands .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethyl-4-hydroxybenzaldehyde would be characterized by the presence of two methyl groups at the 2nd and 6th positions and a hydroxyl group at the 4th position on the benzene ring. This arrangement of substituents would affect the electronic distribution within the molecule, potentially influencing its reactivity and interaction with other chemical species.
Chemical Reactions Analysis
While specific reactions of 2,6-Dimethyl-4-hydroxybenzaldehyde are not detailed in the provided papers, the literature does discuss the reactivity of similar compounds. For example, 2-Hydroxybenzaldehyde derivatives have been used to synthesize hydrazone compounds, which exhibit ligational behavior towards various metals . These reactions typically involve the formation of a Schiff base by the condensation of the aldehyde group with hydrazine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethyl-4-hydroxybenzaldehyde can be inferred from related compounds. For instance, the hydroxyl group would contribute to the compound's ability to form hydrogen bonds, affecting its solubility and boiling point. The presence of methyl groups would make the compound more hydrophobic compared to benzaldehyde. The compound's reactivity towards derivatization has been explored, with 2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene) being used as a derivatization reagent for aromatic aldehydes, indicating that similar compounds can be analyzed using sensitive fluorescence methods in liquid chromatography .
科学的研究の応用
Synthesis Processes
- Selective Oxidation : 2,6-Dimethyl-4-hydroxybenzaldehyde can be synthesized through the selective oxidation of 2,4,6-trimethylphenol. This process utilizes copper-mediated reactions in the presence of various agents like CuCl2, K2CO3, and H2O2, achieving good yields (Sun et al., 2008). A similar study also emphasized the role of copper(II) chloride-oxime or copper(II) chloride-amine catalysts in the oxidation of 2,4,6-trimethylphenol to produce 3,5-dimethyl-4-hydroxybenzaldehyde (ShimizuMasao et al., 2006).
Solubility and Thermodynamics
- Solubility Studies : Research on 4-hydroxybenzaldehyde, a close relative of 2,6-Dimethyl-4-hydroxybenzaldehyde, revealed its solubility in various organic solvents. The study provided insights into its solubility behavior and thermodynamic properties, which are vital for purification and optimization processes (Wang et al., 2017).
Reaction Mechanisms
- Synthesis of Ethers : A study focusing on the reaction of 2,6-dimethyl-4-methoxybenzaldehyde, a derivative of the compound of interest, with methylmagnesium iodide highlighted the formation of different isomeric ethers and examined their properties and reactions (Kamikawa et al., 1968).
Catalysis and Reactions
- Copper-mediated Oxidation : Copper-based catalysts are crucial for the selective oxidation of aromatic methyl groups, especially in synthesizing substituted hydroxybenzaldehydes, which are significant in the pharmaceutical and perfume industries. This research sheds light on the bioinspired Cu/neocuproine system for selective para-formylation of mesitol, a related compound (Boldron et al., 2005).
- Novel Oxidation Methods : Novel methods for oxidizing phenols, including 2,4,6-trimethylphenol, to produce hydroxybenzaldehydes using copper(II) complex catalysts and oxygen systems have been explored. This approach emphasizes the role of acids in the oxidative demethylation process (Takehira et al., 1991).
Safety And Hazards
特性
IUPAC Name |
4-hydroxy-2,6-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTRGLCPRZQPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343631 | |
| Record name | 2,6-Dimethyl-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-hydroxybenzaldehyde | |
CAS RN |
70547-87-4 | |
| Record name | 2,6-Dimethyl-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethyl-4-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a notable application of 2,6-Dimethyl-4-hydroxybenzaldehyde derivatives in pharmaceutical research?
A1: Research has investigated the use of 2,6-Dimethyl-4-hydroxybenzaldehyde as a starting material for synthesizing potential antisecretory antidiarrheal agents. [] Specifically, researchers synthesized a series of aromatic aminoguanidine hydrazones, with the 2,6-Dimethyl-4-hydroxybenzaldehyde hydrazone derivative demonstrating promising activity. This compound exhibited antisecretory effects in the cholera toxin-treated rat jejunum model and the rabbit ileum Ussing chamber, suggesting potential as an α2-adrenergic agonist. []
Q2: What is an improved synthetic method for producing 2,6-Dimethyl-4-hydroxybenzaldehyde?
A2: An optimized formates method utilizes a specific ratio of reactants: 3,5-dimethyl phenol, Zinc cyanide (Zn(CN)2), and Aluminum chloride (AlCl3) in a 1:0.7:1.8 ratio. [] The reaction, catalyzed by distillation Aluminum oxide (Al2O3) at 65°C, yields 51.1% of 2,6-Dimethyl-4-hydroxybenzaldehyde, marking a 10.1% improvement over traditional methods. [] The product also exhibits high purity at 99.5%. []
Q3: What is the significance of the structural features of 2,6-Dimethyl-4-hydroxybenzaldehyde in its derivatives' activity?
A3: While the provided abstracts don't delve into detailed structure-activity relationship studies, the research on antidiarrheal agents highlights the importance of the aromatic aminoguanidine hydrazone structure. [] Modifications to the 2,6-Dimethyl-4-hydroxybenzaldehyde core, such as substitutions on the aromatic ring or variations in the hydrazone moiety, could potentially influence the compound's interaction with α2-adrenergic receptors and, consequently, its antisecretory activity. [] Further research exploring these modifications is needed to establish definitive structure-activity relationships.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














